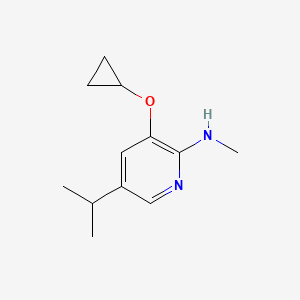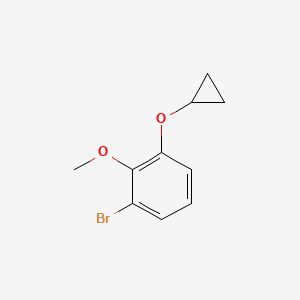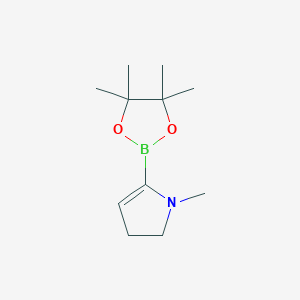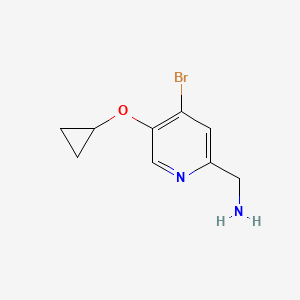
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: is a chemical compound with the molecular formula C10H11F3N2O and a molecular weight of 232.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a trifluoromethyl group at the 3-position, and a methanamine group at the 2-position
Preparation Methods
The synthesis of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.
Trifluoromethylation: Addition of the trifluoromethyl group at the 3-position of the pyridine ring.
Amination: Introduction of the methanamine group at the 2-position of the pyridine ring.
These reactions often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activities. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively . The cyclopropoxy group contributes to its stability and reactivity.
Comparison with Similar Compounds
(5-Cyclopropoxy-3-(trifluoromethyl)pyridin-2-YL)methanamine: can be compared with similar compounds such as:
(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: This compound has a chloro group instead of a cyclopropoxy group, affecting its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain applications.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H11F3N2O |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
[5-cyclopropyloxy-3-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-7(16-6-1-2-6)5-15-9(8)4-14/h3,5-6H,1-2,4,14H2 |
InChI Key |
XJHYUMOQGGYLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)



